molecular formula C7H5N3O3 B2892444 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1565404-86-5

2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2892444
CAS No.: 1565404-86-5
M. Wt: 179.135
InChI Key: GHJRWWNBBBLJQO-UHFFFAOYSA-N
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Description

“2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a type of imidazopyridine . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazopyridines can be synthesized using various catalysts . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine has been reported, with products obtained in yields from medium to excellent (49%–95%) .


Molecular Structure Analysis

Imidazopyridines are comprised of an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to undergo various chemical reactions. For instance, the authors of a study propose a mechanism for an unusual process involving the formation of the imidazoline .

Scientific Research Applications

Antituberculotic Activity

1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and some of its derivatives have been synthesized and tested for antituberculotic activity. The synthesis involved the oxidation of 2-hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine, leading to the creation of compounds including its methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones. These compounds were explored for their potential in treating tuberculosis, showcasing the compound's utility in developing therapeutic agents (Bukowski & Janowiec, 1996).

Future Directions

Imidazopyridines have shown potential in various therapeutic areas, including central nervous system disorders, digestive system disorders, cancer, and inflammation . Future research could focus on exploring their potential in other disease conditions and developing more efficient synthesis methods.

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJRWWNBBBLJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565404-86-5
Record name 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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